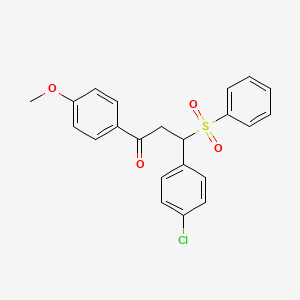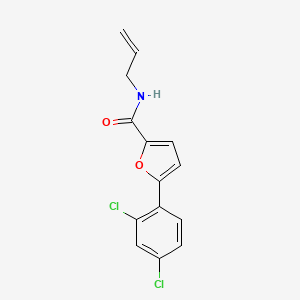
2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as IMD-0354 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
科学研究应用
2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole has been studied for its potential applications in various fields of scientific research. One of the main applications is in the field of cancer research, where it has been shown to inhibit the nuclear factor-kappaB (NF-kB) pathway, which is involved in tumor growth and survival. This compound has also been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
作用机制
The mechanism of action of 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole involves the inhibition of the NF-kB pathway. This pathway is involved in the regulation of various cellular processes, including cell growth, survival, and inflammation. By inhibiting this pathway, 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole can prevent the growth and survival of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects
Studies have shown that 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole can have various biochemical and physiological effects on the body. It has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of inflammatory diseases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which can prevent tumor growth and progression.
实验室实验的优点和局限性
One of the advantages of using 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole in lab experiments is its specificity for the NF-kB pathway. This compound has been shown to selectively inhibit this pathway without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity at high doses. Careful dosage and administration are required to ensure the safety of lab experiments.
未来方向
There are several future directions for the study of 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole. One direction is the development of more potent and selective inhibitors of the NF-kB pathway. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the long-term effects and safety of this compound in lab experiments and in clinical trials.
Conclusion
In conclusion, 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound for the treatment of cancer and inflammatory diseases.
合成方法
The synthesis method for 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole involves the reaction of 4-isopropylbenzenesulfonyl chloride with 4-methylphenylhydrazine in the presence of a base. The resulting product is then treated with thionyl chloride to form the final compound. This synthesis method has been optimized to produce high yields of pure 2-(4-isopropylphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole.
属性
IUPAC Name |
5-(4-methylphenyl)-2-(4-propan-2-ylphenyl)-2,3-dihydro-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S/c1-12(2)14-8-10-16(11-9-14)18-20-19-17(21-18)15-6-4-13(3)5-7-15/h4-12,18,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQGETUQFFEANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(S2)C3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)-2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1,3,4-thiadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-cyclohexyl-N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5113968.png)
![2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B5113982.png)

![4-benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5114001.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5114019.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5114020.png)
![N~1~-(3-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5114030.png)
![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5114040.png)

amine dihydrochloride](/img/structure/B5114049.png)
![1-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5114059.png)
![8-[(2-oxo-1-pyrrolidinyl)acetyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B5114063.png)
![1-(4-chlorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5114069.png)